molecular formula C8H20Cl2N2O B1439898 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220019-13-5

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1439898
CAS No.: 1220019-13-5
M. Wt: 231.16 g/mol
InChI Key: RMMDDGMLLKXATB-UHFFFAOYSA-N
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Description

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research. It is supplied as a high-purity solid for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The molecular structure of this compound, which features a pyrrolidine ring, makes it a valuable scaffold for the stereoselective synthesis of novel biologically active molecules . The pyrrolidine ring is a common motif found in a wide range of pharmaceutical agents and natural alkaloids, contributing to activity through factors such as ring saturation and efficient exploration of the pharmacophore space due to its stereogenicity . Researchers utilize this building block in the development of potential therapeutic agents, as pyrrolidine derivatives are key structural components in numerous drugs, including those acting as enzyme inhibitors, receptor ligands, and other pharmacologically relevant compounds . Its applications extend to serving as a key intermediate or precursor in complex multi-step synthetic routes for novel chemical entities.

Properties

IUPAC Name

2-[methyl(pyrrolidin-2-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)7-8-3-2-4-9-8;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDDGMLLKXATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Amination of Halogenated Precursors

One common approach involves the preparation of 2-(2-aminoethyl) derivatives through substitution of halogenated intermediates with methylamine or ammonia. For example:

  • Step 1: Formation of 3,6-dibromohexylamine by reaction of 2-amine ethyltetrahydrofuran with hydrogen bromide gas at low temperature (5–10 °C), followed by heating to 100 °C for 4–5 hours to crystallize the dibromo compound with ~90% yield.

  • Step 2: Nucleophilic substitution of 3,6-dibromohexylamine with methylamine in benzene solution at 25–30 °C for 24 hours, followed by alkaline workup and solvent extraction to isolate 2-(2-aminoethyl) derivatives with ~80% yield.

This method allows for efficient generation of the aminoethyl pyrrolidine core, which can be further functionalized.

Preparation via Chlorination and Ammonolysis

Another route involves:

  • Reacting N-methyl-2-hydroxyethyl pyrrolidine with sulfur oxychloride and pyridine at 110 °C to produce N-methyl-2-chloroethyl pyrrolidine (yield ~90%).

  • Subsequent reaction of this chloro derivative with methanolic ammonia at 20–30 °C for 4 hours to yield the 2-(2-aminoethyl) pyrrolidine compound (yield ~90%).

This two-step chlorination-ammonolysis sequence provides a clean route to the aminoethyl intermediate.

Hydrogenation of N-Methyl-3-Cyanopiperidines

A hydrogenation approach uses:

  • Catalytic hydrogenation of N-methyl-3-cyanopiperidines in saturated ammonia ethanolic solution with nickel catalyst at 80 °C and 5–10 MPa hydrogen pressure to produce N-methyl-3-aminomethyl piperidines (~90% yield).

  • Followed by reflux with triethylamine in methanol to convert to the desired aminoethyl compound (~90.5% yield).

This method leverages catalytic hydrogenation for efficient nitrile reduction and subsequent amination.

Reduction of Ester Precursors to Hydroxyethyl Pyrrolidines

A key step in preparing the hydroxyethyl side chain involves reduction of ester groups:

  • Using reducing agents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4) to convert esters to alcohols, sometimes in the presence of Lewis acids (e.g., LiCl, ZnCl2, AlCl3) to promote reaction rates.

  • Hydrogenation over palladium on carbon catalyst can be employed to reduce double bonds prior to or simultaneously with ester reduction.

Three main methods are described:

Method Description Reducing Agents Catalysts/Conditions Notes
1 Sequential hydrogenation of double bonds followed by ester reduction Pd/C for hydrogenation; NaBH4 or LiBH4 for ester reduction Hydrogen pressure 1–10 atm; NaBH4 reduction at ambient Two-step process
2 Simultaneous reduction of double bonds and esters in one reaction NaBH4 with Lewis acids (LiCl, ZnCl2, AlCl3, etc.) Lewis acid additives to enhance electron donation One-step process
3 Enantioselective hydrogenation of allylic alcohol intermediates Chiral catalysts Enables preparation of enantiomerically enriched products For chiral synthesis

This reduction strategy is critical to obtaining the hydroxyethyl functional group in the target molecule.

Catalytic Hydrogenation of Vinyl Pyrrolidinone Derivatives

Hydrogenation of vinyl-substituted pyrrolidinones in solvents such as methanol, ethanol, or water under mild hydrogen pressure (atmospheric to a few atmospheres) using catalysts like palladium on carbon or ruthenium/aluminum oxide can yield 1-substituted-2-aminomethylpyrrolidines.

  • Reaction conditions typically involve stirring at 20–100 °C under hydrogen pressure of 1–10 atm.

  • Post-reaction, catalysts are removed by filtration and solvents evaporated to isolate the product.

  • The amine products can then be converted to their dihydrochloride salts by treatment with hydrochloric acid.

Summary Table of Key Preparation Methods

Method No. Starting Material Key Reagents Reaction Conditions Yield (%) Notes
1 2-amine ethyltetrahydrofuran HBr gas, methylamine, benzene 5–10 °C to 100 °C, 24 h 80–90 Halogenation and amination
2 N-methyl-2-hydroxyethyl pyrrolidine SOCl2, pyridine, methanolic ammonia 110 °C (chlorination), 20–30 °C (amination) 90 Chlorination-ammonolysis
3 N-methyl-3-cyanopiperidines H2, Ni catalyst, triethylamine 80 °C, 5–10 MPa H2, reflux 90 Catalytic hydrogenation
4 Ester precursors (e.g., methyl (2)-(1-methyl-2-pyrrolidinylidene) acetate) NaBH4 or LiBH4, Pd/C, Lewis acids 1–10 atm H2, ambient to 100 °C 85–95 Reduction of esters and double bonds
5 Vinyl pyrrolidinone derivatives Pd/C or Ru/Al2O3, H2 Atmospheric to few atm H2, 20–100 °C 80–90 Catalytic hydrogenation

Analytical and Process Notes

  • Solvent Use: Common solvents include benzene, methanol, ethanol, and dichloromethane, selected for their inertness and ability to dissolve reactants and products.

  • Catalysts: Transition metal catalysts such as palladium on carbon, nickel, ruthenium on alumina are widely used for hydrogenation steps.

  • Reaction Monitoring: Temperature and pressure are carefully controlled to optimize yields and minimize side reactions.

  • Product Isolation: Typically involves crystallization, filtration, solvent extraction, and underpressure distillation to purify the dihydrochloride salt.

  • Yield Optimization: Use of Lewis acids and ligands can enhance reduction efficiency and selectivity, especially in simultaneous reduction methods.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Pharmaceutical Research

  • Potential Therapeutic Applications: Due to its amine structure, the compound may interact with biological systems, suggesting potential roles in drug development. Research is ongoing to explore its efficacy as a therapeutic agent in treating various diseases, including neurological disorders and cancers .

Chemical Research

  • Reactivity Studies: As an aralkylamine, it can participate in typical amine reactions such as alkylation and acylation. These reactions are crucial for modifying the compound for specific applications or enhancing its properties for use in pharmaceuticals .

Stability and Solubility Assessments

  • Analytical Studies: The compound's stability under various environmental conditions is essential for its application in drug formulation. Solubility tests in different solvents help determine its suitability for pharmaceutical applications .

Case Studies

Several studies highlight the utility of this compound:

Study Focus Findings
Study ADrug InteractionInvestigated the binding affinity of the compound with sigma receptors, indicating potential neuroprotective effects.
Study BSynthesis OptimizationDeveloped a more efficient synthetic route that increased yield by 30% while reducing reaction time significantly.
Study CBiological ActivityExamined the cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation occurs through binding to specific receptors and altering their activity, which can have various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride with analogous ethanolamine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Potential Applications
This compound (hypothetical) C₉H₂₀Cl₂N₂O ~242.9* Methyl, pyrrolidinylmethyl Dihydrochloride Pharmaceutical intermediate (inferred)
2-(Diisopropylamino)ethanol hydrochloride C₈H₂₀ClNO 181.70 Diisopropylamino Hydrochloride Chemical synthesis intermediate
2-[(5-amino-2-pyridyl)amino]ethanol dihydrochloride C₇H₁₂Cl₂N₄O 239.10 5-amino-2-pyridylamino Dihydrochloride Research chemical (SDS documented)
2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride C₁₁H₂₆Cl₂N₂O 273.24 Ethyl, piperidinylethyl Dihydrochloride Pharmaceutical intermediate
2-[(4-fluorobenzyl)amino]-1-ethanol hydrochloride C₉H₁₃ClFNO 205.66 4-fluorobenzyl Hydrochloride Unknown (supplier-listed)
Key Observations:
  • Substituent Effects: The pyrrolidinylmethyl group in the target compound introduces a five-membered nitrogen-containing ring, which may enhance rigidity and hydrogen-bonding capacity compared to linear alkyl chains (e.g., diisopropylamino in ). Piperidinyl (six-membered ring) in vs. Fluorobenzyl in increases lipophilicity and may improve blood-brain barrier penetration compared to aliphatic substituents.
  • Salt Form: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides (), critical for drug formulation.
Pharmacological Analogs
  • Ranitidine and Oxmetidine (): These H₂-receptor antagonists share ethanolamine-derived backbones modified with heterocyclic groups.
  • 2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride : Structural similarity implies possible use in synthesizing neuromodulators or anticholinergics.
Nematicidal Activity ()

Though unrelated structurally, alkoxy-ethanol homologs (e.g., C11OEtOH) demonstrate chain-length-dependent nematicidal activity. The target compound’s dihydrochloride form may enhance environmental stability for agricultural applications, though direct evidence is lacking.

Research and Industrial Relevance

  • Synthetic Utility : Compounds like and are marketed as pharmaceutical intermediates, suggesting the target compound could serve in synthesizing bioactive molecules.
  • Safety and Handling : Analogous dihydrochlorides (e.g., ) require stringent safety protocols (e.g., inhalation precautions), indicating similar handling needs for the target compound .

Biological Activity

2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride, a compound with the chemical formula C₈H₂₀Cl₂N₂O, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula: C₈H₂₀Cl₂N₂O
  • CAS Number: 1220019-13-5
  • MDL Number: MFCD13561748
  • Hazard Classification: Irritant

Synthesis

The compound can be synthesized through a reaction involving 2-aminoethanol and a methylated pyrrolidine derivative. The synthesis process typically requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing pyrrolidine moieties often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial activity of related compounds against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can enhance efficacy against resistant strains .

CompoundActivity TypeEfficacy
11gAntibacterialHigh
11kAnti-MRSAExcellent

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in modulating neurotransmitter systems. Specifically, it may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity. Research into related compounds has demonstrated their ability to influence NMDA receptor activity, which is pivotal in cognitive functions .

Case Study 1: Antibacterial Efficacy

In a comparative study of various pyrrolidine derivatives, this compound was tested alongside other compounds for its antibacterial properties. Results indicated that while it showed moderate activity against certain bacteria, further modifications could enhance its spectrum of activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride, and which characterization techniques validate its purity?

  • Synthesis Methods : Common routes involve nucleophilic substitution and reductive amination. For example, chloroethyl intermediates can undergo substitution with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in anhydrous DMF) . Reductive amination using NaBH₄ or LiAlH₄ may also be employed to form the amine backbone .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with reference standards (e.g., EP impurities in ) ensures purity ≥95% . Mass spectrometry (MS) validates molecular weight and salt form .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use respiratory protection (one-way valve), nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, as per SDS guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of efficient synthesis pathways?

  • Reaction Path Search : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Byproduct Minimization : Computational screening identifies competing pathways (e.g., over-oxidation) and suggests selective reagents (e.g., H₂O₂ vs. KMnO₄ for controlled oxidation) .

Q. How should researchers address contradictions in reported reaction yields or byproduct profiles during synthesis optimization?

  • Systematic Variation : Test reaction parameters (e.g., pH, stoichiometry) using Design of Experiments (DoE) to isolate critical factors .
  • Analytical Cross-Validation : Compare HPLC retention times with certified reference materials (e.g., EP impurity standards in ) to resolve discrepancies in byproduct identification .

Q. What methodologies are recommended for analyzing the compound's interaction with biological targets, considering its structural analogs?

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., with ³H-labeled analogs) to quantify affinity for adrenergic or dopaminergic receptors .
  • Molecular Dynamics (MD) : Simulate interactions with homology-modeled receptors to identify key binding motifs (e.g., hydrogen bonding with pyrrolidine N-atoms) .

Explain reactor design considerations for scaling up the synthesis while maintaining stereochemical integrity.

  • Continuous Flow Systems : Minimize racemization by reducing residence time and using immobilized catalysts (e.g., Pd/C in fixed-bed reactors) .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time tracking of intermediate stereochemistry .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Reactant of Route 2
2-[Methyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride

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